tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-formyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-6-10-4-9(8-15)5-11(10)7-14/h8-11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUYRDUQIWSCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate typically involves the condensation of readily available carbamates with specific aldehydes under mild reaction conditions. One common method is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method is operationally simple, practical, and economical, allowing the synthesis of N-substituted pyrroles under very mild reaction conditions in good to excellent yields .
Chemical Reactions Analysis
tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential applications in drug design and development. Pyrrole derivatives are known for their biological activity, including:
- Antimicrobial Activity : Research indicates that compounds similar to tert-butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate exhibit significant antimicrobial properties against various bacterial strains. Studies have shown that certain fused pyrroles can inhibit pro-inflammatory cytokines and demonstrate antimicrobial effects in vitro.
- Anticancer Activity : The anticancer potential of pyrrole derivatives is well-documented. Compounds with similar structures have been shown to induce cytotoxicity in cancer cell lines such as HepG2 and EACC. Mechanistic studies suggest that these compounds may modulate apoptotic signaling pathways, leading to increased cancer cell death.
Synthetic Organic Chemistry
This compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : The compound can participate in various reactions leading to the formation of complex heterocyclic structures, which are essential in pharmaceuticals and agrochemicals .
- Functional Group Transformations : The presence of reactive functional groups allows for further derivatization, enabling the synthesis of more complex molecules tailored for specific applications .
Case Study 1: Antimicrobial Properties
A comparative analysis of several pyrrole derivatives demonstrated that those containing fused rings exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study utilized a disk diffusion method to assess efficacy and found that structural modifications significantly impacted biological activity.
Case Study 2: Anticancer Effects
A recent investigation focused on the anticancer effects of pyrrole analogs against multiple cancer cell lines. Results showed a dose-dependent reduction in cell proliferation and increased apoptosis markers, suggesting potential therapeutic applications in oncology. The study highlighted the importance of structural features in enhancing biological activity.
Summary Table of Applications
Mechanism of Action
The mechanism by which tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with tert-butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate, differing primarily in substituents and functional groups:
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 146231-54-1)
- Molecular Formula: C₁₂H₁₉NO₃
- Molecular Weight : 225.28 g/mol
- Key Differences : Replaces the formyl group with a ketone (oxo) at position 4.
- Physical Properties :
- Hazards : Classified as acutely toxic (oral Category 4), skin irritant (Category 2), and respiratory irritant (Category 3) .
- Applications : Used in chemical manufacturing and as a laboratory intermediate .
tert-Butyl endo-5-(methylamino)-octahydrocyclopenta[c]pyrrole-2-carboxylate (CAS: 1793108-50-5)
- Molecular Formula : C₁₃H₂₂N₂O₂ (inferred from structure)
- Key Differences: Substitutes the formyl group with a methylamino (-NHCH₃) moiety.
- Properties : Likely higher basicity due to the amine group, altering solubility and reactivity compared to the formyl derivative. Exact physical data are unavailable in the evidence .
Pyrrole-2-carboxylate Derivatives (e.g., Compounds [3] and [4] in )
- Key Differences : Lack the bicyclic octahydrocyclopenta[c]pyrrole scaffold but retain the pyrrole-2-carboxylate motif.
- Biological Activity : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis (MIC = 12.5 μg/mL) .
Comparative Analysis Table
Key Research Findings
Functional Group Impact : The formyl group in this compound enhances electrophilicity compared to the oxo derivative, making it more reactive in nucleophilic addition reactions (e.g., reductive amination) .
Stability Considerations : The oxo analog (CAS: 146231-54-1) is sensitive to environmental stimuli, suggesting that the formyl derivative may require stringent storage conditions to prevent degradation .
Biological Relevance : While pyrrole-2-carboxylates exhibit antimycobacterial activity , the bicyclic structure of the target compound could improve metabolic stability or target affinity in drug design.
Biological Activity
Chemical Properties:
- Molecular Formula: C13H21NO3
- Molecular Weight: 239.31 g/mol
- CAS Number: 203662-58-2
- IUPAC Name: tert-butyl 5-formyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
tert-Butyl 5-formyl-octahydrocyclopenta[c]pyrrole-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. The compound features a fused pyrrole structure, which is a significant motif in many biologically active molecules.
Antimicrobial Properties
Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial activity. A study evaluating various pyrrole compounds found that certain derivatives effectively inhibited the growth of bacterial strains, suggesting potential applications in developing new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation . For example, compounds similar to this compound were shown to affect cellular viability through caspase activation assays.
Cytotoxic Effects
A series of studies have focused on the cytotoxic effects of pyrrole derivatives. The resazurin assay has been utilized to measure the viability of cancer cells treated with these compounds. Results indicated that some derivatives possess significant cytotoxicity against various cancer cell lines, including HepG2 and EACC .
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within cells. This interaction may modulate enzyme activity or receptor binding, leading to altered cellular responses. However, detailed mechanistic studies are still required to elucidate the exact pathways involved.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| tert-Butyl 5-formyl-octahydrocyclopenta[b]pyrrole-2-carboxylate | Structure | Moderate antimicrobial activity |
| tert-Butyl 5-formyl-octahydrocyclopenta[d]pyrrole-2-carboxylate | Structure | Enhanced anticancer effects |
These compounds share structural similarities but differ in their substituents and biological activities. Such variations can significantly influence their pharmacological profiles.
Case Studies
- Antimicrobial Efficacy Study : A recent study tested a range of pyrrole derivatives against common pathogens. This compound demonstrated effective inhibition against Gram-positive bacteria, indicating its potential as a lead compound in drug development for infectious diseases.
- Cytotoxicity Evaluation : In a comparative study involving various pyrroles, it was found that this compound exhibited superior cytotoxic effects against HepG2 liver cancer cells compared to its analogs. The results highlighted its potential as an anticancer agent and warranted further investigation into its mechanism of action.
Q & A
Q. Notes
- Avoid referencing commercial databases (e.g., BenchChem) per user constraints.
- For synthesis scale-up, consult protocols for structurally related compounds in peer-reviewed journals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
